molecular formula C8H7BrFNO3 B1459841 1-Bromo-5-ethoxy-2-fluoro-4-nitrobenzene CAS No. 1805414-38-3

1-Bromo-5-ethoxy-2-fluoro-4-nitrobenzene

Cat. No.: B1459841
CAS No.: 1805414-38-3
M. Wt: 264.05 g/mol
InChI Key: AKQNOWPCIKXUPX-UHFFFAOYSA-N
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Description

1-Bromo-5-ethoxy-2-fluoro-4-nitrobenzene (C₈H₆BrFNO₃) is a halogenated nitroaromatic compound featuring a bromine atom at position 1, a fluorine atom at position 2, a nitro group at position 4, and an ethoxy group (-OCH₂CH₃) at position 5 on the benzene ring.

Properties

IUPAC Name

1-bromo-5-ethoxy-2-fluoro-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrFNO3/c1-2-14-8-3-5(9)6(10)4-7(8)11(12)13/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKQNOWPCIKXUPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1[N+](=O)[O-])F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Bromo-5-ethoxy-2-fluoro-4-nitrobenzene typically involves multiple steps, including nitration, bromination, and ethoxylation reactions. The general synthetic route can be summarized as follows:

    Bromination: The bromine atom is introduced through an electrophilic aromatic substitution reaction using bromine or a bromine-containing reagent.

    Ethoxylation: The ethoxy group is introduced via an etherification reaction, typically using ethanol and an acid catalyst.

Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-Bromo-5-ethoxy-2-fluoro-4-nitrobenzene undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The compound can participate in further substitution reactions, such as halogenation, nitration, and sulfonation, due to the presence of the benzene ring.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or alkoxides, under appropriate conditions.

Common reagents and conditions for these reactions include acids, bases, catalysts, and specific solvents. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

1-Bromo-5-ethoxy-2-fluoro-4-nitrobenzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural features.

    Medicine: It serves as a precursor for the development of potential therapeutic agents, including anti-inflammatory and antimicrobial drugs.

    Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Bromo-5-ethoxy-2-fluoro-4-nitrobenzene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the bromine and fluorine atoms can form halogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Substituent Effects and Reactivity

The positions and types of substituents significantly influence reactivity and applications. Key analogs include:

Compound Name Substituents (Positions) Key Effects on Reactivity Reference
1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene Br (1), F (4), -OCH₃ (2), NO₂ (5) Methoxy (-OCH₃) is electron-donating, activating the ring for electrophilic substitution. The nitro group (NO₂) at position 5 deactivates the ring, directing further substitutions to meta positions .
1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene Br (1), F (3), -OCH₃ (2), NO₂ (4) The proximity of fluorine (position 3) and nitro (position 4) creates steric hindrance, potentially slowing reactions at adjacent positions. Methoxy at position 2 enhances solubility in polar solvents .
1-Bromo-5-ethoxy-2-fluoro-4-nitrobenzene Br (1), F (2), -OCH₂CH₃ (5), NO₂ (4) Ethoxy (-OCH₂CH₃) is bulkier and more electron-donating than methoxy, increasing steric hindrance and activating the ring for nucleophilic attack. The nitro group at position 4 strongly deactivates the ring . Inferred
Key Trends:
  • Electron-Donating Groups (e.g., -OCH₃, -OCH₂CH₃): Enhance ring activation, facilitating electrophilic substitution. Ethoxy’s larger size may slow reactions compared to methoxy.
  • Electron-Withdrawing Groups (e.g., NO₂, Br): Deactivate the ring, directing substitutions to specific positions. Nitro groups at positions 4 or 5 dominate electronic effects.

Physicochemical Properties

Data from analogs suggest the following trends (Table 1):

Table 1: Physicochemical Properties of Selected Compounds

Compound Name Molecular Weight (g/mol) Boiling Point (°C) Solubility (Polar Solvents) Hazard Classifications
1-Bromo-2-nitrobenzene 202.01 261 Soluble in ethanol, benzene H302, H315, H319, H335
4-Bromo-2-fluoro-1-nitrobenzene 270.02 110 (at 5 mmHg) Low solubility in water Not specified
This compound ~300.1 (estimated) ~250–300 (estimated) Moderate in ethanol, DMSO Likely H302, H315 (inferred)
  • Molecular Weight: Ethoxy substitution increases molecular weight compared to methoxy analogs (e.g., 1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene, ~265 g/mol).
  • Hazards: Most bromo-nitrobenzene derivatives exhibit acute toxicity (H302), skin irritation (H315), and respiratory irritation (H335) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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